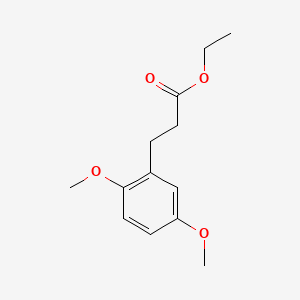
Ethyl 2,5-dimethoxyhydrocinnamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2,5-Dimetoxihidrocinamato de etilo es un compuesto orgánico que pertenece a la clase de ésteres cinamatos. Se caracteriza por la presencia de dos grupos metoxi unidos al anillo de benceno y un grupo éster etilo unido a la cadena principal del ácido cinámico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del 2,5-Dimetoxihidrocinamato de etilo generalmente implica la esterificación del ácido 2,5-dimetoxicinámico con etanol en presencia de un catalizador ácido como el ácido sulfúrico. La reacción se lleva a cabo bajo condiciones de reflujo para garantizar la conversión completa del ácido al éster.
Métodos de producción industrial: A escala industrial, la producción de 2,5-Dimetoxihidrocinamato de etilo se puede lograr mediante un proceso de esterificación similar. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar la eficiencia y el rendimiento del proceso. Además, se emplean pasos de purificación como la destilación y la recristalización para obtener el compuesto con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones: El 2,5-Dimetoxihidrocinamato de etilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Los grupos metoxi se pueden oxidar para formar los aldehídos o ácidos carboxílicos correspondientes.
Reducción: El grupo éster se puede reducir para formar el alcohol correspondiente.
Sustitución: Los grupos metoxi se pueden sustituir con otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO₄) y el trióxido de cromo (CrO₃).
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH₄) y el borohidruro de sodio (NaBH₄).
Sustitución: Para las reacciones de sustitución nucleofílica, se emplean reactivos como el hidruro de sodio (NaH) y los haluros de alquilo.
Productos principales formados:
Oxidación: Formación de 2,5-dimetoxi-benzaldehído o ácido 2,5-dimetoxi-benzoico.
Reducción: Formación de alcohol 2,5-dimetoxihidrocinamílico.
Sustitución: Formación de varios ésteres cinamatos sustituidos.
Aplicaciones Científicas De Investigación
El 2,5-Dimetoxihidrocinamato de etilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como material de partida para la síntesis de varios compuestos orgánicos y como reactivo en reacciones orgánicas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antioxidantes.
Medicina: La investigación está en curso para explorar sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos medicamentos.
Industria: Se utiliza en la producción de fragancias, sabores y otras sustancias químicas finas.
Mecanismo De Acción
El mecanismo de acción del 2,5-Dimetoxihidrocinamato de etilo implica su interacción con objetivos moleculares y vías específicas. Los grupos metoxi y la funcionalidad éster juegan un papel crucial en su reactividad y actividad biológica. El compuesto puede interactuar con enzimas y receptores, lo que lleva a varios efectos bioquímicos. Se requieren estudios detallados para dilucidar los objetivos y vías moleculares exactas involucradas.
Comparación Con Compuestos Similares
El 2,5-Dimetoxihidrocinamato de etilo se puede comparar con otros ésteres cinamatos y compuestos sustituidos con metoxi:
Compuestos similares: Cinamato de etilo, 2,5-dimetoxicinamato de metilo y 2,5-dimetoxi-feniletilamina.
Singularidad: La presencia de dos grupos metoxi y un grupo éster etilo hace que el 2,5-Dimetoxihidrocinamato de etilo sea único en términos de sus propiedades químicas y posibles aplicaciones. Su patrón de sustitución específico puede conducir a una reactividad y actividades biológicas distintas en comparación con otros compuestos similares.
Propiedades
Número CAS |
72018-06-5 |
|---|---|
Fórmula molecular |
C13H18O4 |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
ethyl 3-(2,5-dimethoxyphenyl)propanoate |
InChI |
InChI=1S/C13H18O4/c1-4-17-13(14)8-5-10-9-11(15-2)6-7-12(10)16-3/h6-7,9H,4-5,8H2,1-3H3 |
Clave InChI |
XBOHFGDUPHTTGX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC1=C(C=CC(=C1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















